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Compound of Interest

Compound Name: 5-Formyl-2-hydroxybenzonitrile

Cat. No.: B068084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Formyl-2-hydroxybenzonitrile, also known as 3-cyano-4-hydroxybenzaldehyde, is a

bifunctional aromatic compound of significant interest in medicinal chemistry and materials

science. Its molecular structure, featuring hydroxyl, formyl, and nitrile groups, offers versatile

opportunities for chemical modification and interaction with biological targets. An in-depth

understanding of its spectroscopic properties is fundamental for its identification,

characterization, and quality control in research and development settings. This technical guide

provides a summary of available spectroscopic data and outlines standard experimental

protocols for its acquisition.

Chemical and Physical Properties
Basic chemical and physical properties of 5-Formyl-2-hydroxybenzonitrile are summarized in

the table below.
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Property Value

Molecular Formula C₈H₅NO₂[1]

Molecular Weight 147.13 g/mol [1]

CAS Number 73289-79-9[1]

IUPAC Name 5-formyl-2-hydroxybenzonitrile[1]

Synonyms 3-Cyano-4-hydroxybenzaldehyde[1]

Spectroscopic Data
A comprehensive set of experimentally-derived spectroscopic data for 5-Formyl-2-
hydroxybenzonitrile is not readily available in public databases. The following tables present

a compilation of available and expected spectroscopic characteristics based on the

compound's structure.

Infrared (IR) Spectroscopy
No experimental IR spectrum for 5-Formyl-2-hydroxybenzonitrile was found in the searched

resources. The expected characteristic absorption bands are listed below based on the

functional groups present in the molecule.

Functional Group
Expected Wavenumber
(cm⁻¹)

Description

O-H (hydroxyl) 3600-3200 (broad) Phenolic hydroxyl stretching

C-H (aromatic) 3100-3000 Aromatic C-H stretching

C≡N (nitrile) 2240-2220 Nitrile stretching

C=O (aldehyde) 1700-1680 Aldehyde carbonyl stretching

C=C (aromatic) 1600-1450 Aromatic ring stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Detailed, verified ¹H and ¹³C NMR spectra for 5-Formyl-2-hydroxybenzonitrile are not

consistently reported in the surveyed literature. The chemical shifts are highly dependent on

the solvent and experimental conditions.

¹H NMR Spectroscopy

Proton
Expected Chemical Shift
(δ, ppm)

Multiplicity

Aldehyde (-CHO) 9.8 - 10.5 Singlet

Aromatic (H ortho to -CHO) 7.8 - 8.2 Doublet

Aromatic (H meta to -CHO) 7.5 - 7.9 Doublet of doublets

Aromatic (H ortho to -OH) 7.0 - 7.4 Doublet

Hydroxyl (-OH) 5.0 - 8.0 (variable) Singlet (broad)

¹³C NMR Spectroscopy

Carbon Expected Chemical Shift (δ, ppm)

Aldehyde (C=O) 185 - 195

Aromatic (C-OH) 155 - 165

Aromatic (C-CN) 115 - 125

Aromatic (C-H) 110 - 140

Nitrile (C≡N) 115 - 120

Aromatic (C-CHO) 130 - 140

Mass Spectrometry (MS)
No experimental mass spectrum for 5-Formyl-2-hydroxybenzonitrile was found in the

searched resources. The expected molecular ion peak in a high-resolution mass spectrum

would correspond to the compound's exact mass.
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Ion Calculated Exact Mass

[M+H]⁺ 148.0393

[M]⁺˙ 147.0320

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound like 5-Formyl-2-hydroxybenzonitrile.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid sample is placed

directly on the ATR crystal. The spectrum is then acquired over a range of 4000-400 cm⁻¹.

KBr Pellet Method: The sample is finely ground with potassium bromide (KBr) and pressed

into a thin, transparent pellet. The spectrum is then recorded using a standard FTIR

spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 5-Formyl-2-hydroxybenzonitrile is

dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a

standard frequency (e.g., 400 or 500 MHz for ¹H).

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the

spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent (e.g., methanol,

acetonitrile) and introduced into the ESI source. The mass spectrum is acquired in either

positive or negative ion mode. ESI is a soft ionization technique that typically results in the

observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
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Electron Ionization (EI): For a more volatile sample, EI can be used, which will likely result in

the molecular ion [M]⁺˙ and various fragment ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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